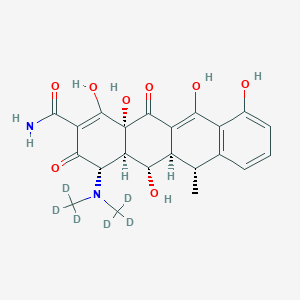![molecular formula C16H24FN B13707637 1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by a cyclobutyl ring substituted with a fluoro-methylphenyl group and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the fluoro-methylphenyl group through a substitution reaction. The final step involves the attachment of the butylamine chain via an amination reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amines or hydrocarbons.
Scientific Research Applications
1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 1-[1-(3-Methylphenyl)cyclobutyl]-3-methyl-1-butylamine
- 1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]-3-methyl-1-butylamine
Uniqueness
1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the specific combination of the fluoro-methylphenyl group and the cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H24FN |
|---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
1-[1-(3-fluoro-5-methylphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H24FN/c1-11(2)7-15(18)16(5-4-6-16)13-8-12(3)9-14(17)10-13/h8-11,15H,4-7,18H2,1-3H3 |
InChI Key |
KIKOWBXMECGDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCC2)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)
